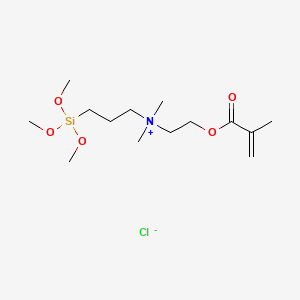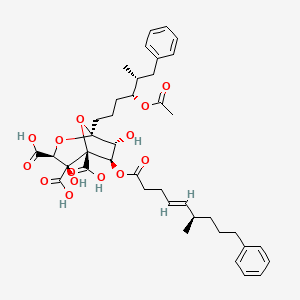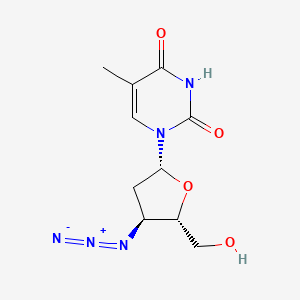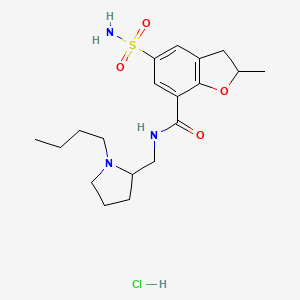
N-((1-Butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide
Overview
Description
Y-20024 is a biochemical compound known for its neuroleptic properties. It is a benzofurancarboxamide derivative, specifically N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride . This compound has been studied for its potential use as an antipsychotic drug due to its ability to inhibit dopamine D2 receptors .
Preparation Methods
The synthesis of Y-20024 involves several steps. The starting materials include 2-methyl-5-sulfamoylbenzofuran and 1-butyl-2-pyrrolidinylmethyl chloride. The reaction proceeds through a nucleophilic substitution reaction where the chloride group is replaced by the benzofuran derivative. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Y-20024 undergoes various chemical reactions, including:
Oxidation: Y-20024 can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form sulfides using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of benzofuran derivatives and their chemical properties.
Biology: Y-20024 is used in research to understand the role of dopamine D2 receptors in neurological processes.
Mechanism of Action
Y-20024 exerts its effects primarily by antagonizing dopamine D2 receptors. This inhibition reduces the activity of dopamine, a neurotransmitter involved in various neurological processes. By blocking these receptors, Y-20024 helps to alleviate symptoms of psychotic disorders such as schizophrenia . The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system disorders.
Comparison with Similar Compounds
Y-20024 is similar to other antipsychotic drugs such as sulpiride and haloperidol. it has several unique features:
Bioavailability: Y-20024 has superior bioavailability compared to sulpiride, making it more effective when administered orally.
Blood-Brain Barrier Penetration: The compound’s ability to penetrate the blood-brain barrier is better than that of many other antipsychotic drugs, enhancing its therapeutic potential.
Potency: Y-20024 is more potent than sulpiride in inhibiting apomorphine-induced hyperactivity in mice.
Similar compounds include:
Sulpiride: Another dopamine D2 receptor antagonist used as an antipsychotic drug.
Haloperidol: A widely used antipsychotic drug that also targets dopamine receptors but has different pharmacokinetic properties.
Properties
CAS No. |
124842-93-9 |
|---|---|
Molecular Formula |
C19H30ClN3O4S |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-[(1-butylpyrrolidin-2-yl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H29N3O4S.ClH/c1-3-4-7-22-8-5-6-15(22)12-21-19(23)17-11-16(27(20,24)25)10-14-9-13(2)26-18(14)17;/h10-11,13,15H,3-9,12H2,1-2H3,(H,21,23)(H2,20,24,25);1H |
InChI Key |
GZXVXVNELOPJSZ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl |
Canonical SMILES |
CCCCN1CCCC1CNC(=O)C2=CC(=CC3=C2OC(C3)C)S(=O)(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-((1-butyl-2-pyrrolidinyl)methyl)-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide Y 20024 Y-20024 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



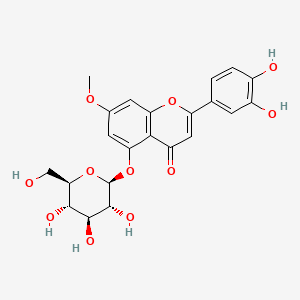
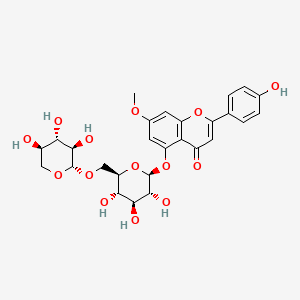
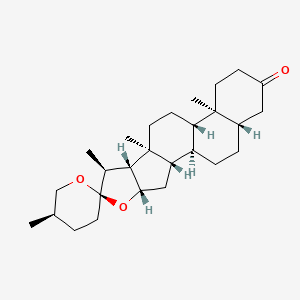
![[(1R,2R,3R,8R,10R,14S)-2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B1683534.png)

